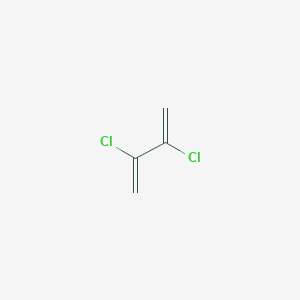

2,3-Dichloro-1,3-butadiene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Polyenes - Alkadienes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

1653-19-6 |

|---|---|

分子式 |

C4H4Cl2 |

分子量 |

122.98 g/mol |

IUPAC 名称 |

2,3-dichlorobuta-1,3-diene |

InChI |

InChI=1S/C4H4Cl2/c1-3(5)4(2)6/h1-2H2 |

InChI 键 |

LIFLRQVHKGGNSG-UHFFFAOYSA-N |

SMILES |

C=C(C(=C)Cl)Cl |

规范 SMILES |

C=C(C(=C)Cl)Cl |

沸点 |

98.0 °C |

其他CAS编号 |

68441-57-6 1653-19-6 |

物理描述 |

Liquid |

Pictograms |

Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

同义词 |

2,3-dichloro-1,3-butadiene 2,3-dichlorobutadiene-1,3 |

产品来源 |

United States |

Foundational & Exploratory

Synthesis of 2,3-Dichloro-1,3-butadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes to 2,3-dichloro-1,3-butadiene, a valuable monomer in the production of specialty polymers and a versatile building block in organic synthesis. The document details the core synthetic pathways, experimental protocols, and relevant quantitative data.

Core Synthetic Pathways

The synthesis of this compound is predominantly achieved through the dehydrochlorination of chlorinated C4 precursors. The two main routes are:

-

Dehydrochlorination of 1,2,3,4-tetrachlorobutane (B46602): This is a common method that involves the elimination of two molecules of hydrogen chloride from 1,2,3,4-tetrachlorobutane. The starting material itself is typically synthesized by the chlorination of 1,3-butadiene (B125203).

-

Dehydrochlorination of 2,3,4-trichloro-1-butene (B1195082): This route involves the elimination of one molecule of hydrogen chloride from 2,3,4-trichloro-1-butene.

The choice of base and reaction conditions is crucial in both methods to ensure high yields and minimize the formation of isomeric impurities.

Experimental Protocols

Synthesis of 1,2,3,4-Tetrachlorobutane (Precursor)

The precursor, 1,2,3,4-tetrachlorobutane, is generally prepared by the chlorination of 1,3-butadiene. This reaction yields a mixture of solid (meso) and liquid (racemic) isomers.[1]

Materials:

-

1,3-Butadiene

-

Chlorine gas

-

Inert solvent (e.g., carbon tetrachloride)

Procedure:

-

In a suitable reactor, dissolve 1,3-butadiene in an inert solvent and cool the solution.

-

Bubble chlorine gas through the solution at a controlled rate while maintaining a low temperature.

-

Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved.

-

The resulting mixture of 1,2,3,4-tetrachlorobutane isomers can be used directly in the subsequent dehydrochlorination step or purified by crystallization to isolate the meso-isomer.

Synthesis of this compound via Dehydrochlorination of 1,2,3,4-Tetrachlorobutane

This method utilizes a base to effect the double dehydrochlorination of 1,2,3,4-tetrachlorobutane. The use of an aqueous lime (calcium hydroxide) slurry is a preferred method which allows for the selective removal of the product as a low-boiling azeotrope with water.[1]

Materials:

-

1,2,3,4-Tetrachlorobutane (mixture of isomers or pure meso-isomer)

-

Calcium hydroxide (B78521) (Ca(OH)₂)

-

Water

-

Polymerization inhibitor (e.g., phenyl-beta-naphthylamine)

-

Inert gas (e.g., nitrogen)

Procedure:

-

Set up a reaction flask equipped with a mechanical stirrer, a reflux condenser, and a fractionating column. The top of the column should be fitted with a condenser and a collection flask.

-

Charge the reaction flask with water and bring it to a boil under a nitrogen atmosphere to expel dissolved oxygen.

-

Cool the water and add a slurry of calcium hydroxide, 1,2,3,4-tetrachlorobutane, and a polymerization inhibitor.

-

Heat the mixture to reflux with vigorous stirring. The dehydrochlorination reaction will commence, producing this compound and intermediate trichlorobutenes.

-

The desired this compound forms a low-boiling azeotrope with water (boiling point ~81°C).[1] This azeotrope will rise through the fractionating column.

-

Monitor the temperature at the top of the column. When the temperature approaches 81°C, collect the distillate, which will separate into an organic and an aqueous layer.

-

Continue the reflux and distillation until the production of the azeotrope ceases.

-

Separate the organic layer from the collected distillate, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purify by fractional distillation.

Synthesis of this compound via Dehydrochlorination of 2,3,4-Trichloro-1-butene

This method involves the dehydrochlorination of 2,3,4-trichloro-1-butene using a strong base, such as sodium hydroxide, in a suitable solvent like methanol.[2][3]

Materials:

-

2,3,4-Trichloro-1-butene

-

Sodium hydroxide (NaOH)

-

Methanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,4-trichloro-1-butene in methanol.

-

Prepare a solution of sodium hydroxide in methanol.

-

Slowly add the methanolic sodium hydroxide solution to the trichlorobutene solution with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for a specified period. The progress of the reaction can be monitored by GC.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water and brine, dry over a drying agent, and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 2,3-Dichlorobuta-1,3-diene | [4] |

| CAS Number | 1653-19-6 | [4] |

| Molecular Formula | C₄H₄Cl₂ | [4] |

| Molecular Weight | 122.98 g/mol | [4] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 98 °C | [2] |

| Density | 1.1829 g/cm³ | [2] |

Precursor Properties (Isomers of 1,2,3,4-Tetrachlorobutane)

| Isomer | Melting Point (°C) | Boiling Point (°C at 22 mmHg) |

| Solid (meso) | 72-73 | 102 |

| Liquid (racemic) | -1 | 94 |

Data sourced from[1]

Kinetic Data for Dehydrochlorination of 2,3,4-Trichloro-1-butene

| Temperature (°C) | Rate Constant (l mol⁻¹ s⁻¹) |

| 0 | 0.00014 |

| 10 | 0.00045 |

| 20 | 0.00135 |

| 30 | 0.00375 |

| 40 | 0.00960 |

Reaction conditions: Methanolic solution of sodium hydroxide. Data extracted from a study on the kinetics of the reaction.[3]

Mandatory Visualizations

Synthetic Pathways

References

- 1. US2626964A - Preparation of 2, 3-dichloro-1, 3-butadiene by dehydrochlorination of 1, 2, 3, 4-tetrachlorobutane - Google Patents [patents.google.com]

- 2. 2,3-Dichlorobutadiene - Wikipedia [en.wikipedia.org]

- 3. chempap.org [chempap.org]

- 4. This compound | C4H4Cl2 | CID 15447 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Synthesis of 2,3-Dichloro-1,3-Butadiene

This technical guide provides a comprehensive overview of the foundational research into the synthesis of 2,3-dichloro-1,3-butadiene, a significant monomer in the production of specialty synthetic rubbers. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the core synthetic pathways.

Core Synthesis Pathways

Early research primarily focused on the dehydrochlorination of chlorinated butanes and butenes. The most prominent and well-documented methods involve the elimination of hydrogen chloride from precursors such as 1,2,3,4-tetrachlorobutane (B46602) and its dehydrochlorination products. These methods were advantageous due to the availability of the starting materials from the chlorination of butadiene.

The two main synthetic routes established in early research are:

-

Dehydrochlorination of 1,2,3,4-Tetrachlorobutane: This is a two-step dehydrochlorination process. The initial step yields a mixture of trichlorobutenes, which are then further dehydrochlorinated to produce this compound.[1][2]

-

Dehydrochlorination of 2,3,4-Trichloro-1-butene (B1195082): This method focuses on the second step of the above-mentioned process, starting from an isolated trichlorobutene intermediate.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from early research literature and patents.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point | Melting Point |

| This compound | C₄H₄Cl₂ | 122.98 | 42-45°C at 100 mmHg[1] | Not specified |

| 1,2,3,4-Tetrachlorobutane (solid isomer) | C₄H₆Cl₄ | 195.89 | 102°C at 22 mmHg[2] | 72-73°C[2] |

| 1,2,3,4-Tetrachlorobutane (liquid isomer) | C₄H₆Cl₄ | 195.89 | 94°C at 22 mmHg[2] | -1°C[2] |

| 2,3,4-Trichloro-1-butene | C₄H₅Cl₃ | 159.44 | 94-97°C at 100 mmHg[2] | Not specified |

| 1,2,4-Trichloro-2-butene | C₄H₅Cl₃ | 159.44 | 118-120.5°C at 100 mmHg[2] | Not specified |

Table 2: Reaction Conditions and Yields

| Starting Material | Reagent | Catalyst/Solvent | Temperature | Reaction Time | Product | Yield | Reference |

| 1,2,3,4-Tetrachlorobutane | Aqueous Lime Slurry | Water | Reflux | Until vapor temp. ~81°C | This compound | Not specified | [2] |

| 3,4-Dichloro-1-butene (B1205564) | Sodium Hydroxide (B78521) (21 wt%) | Quaternary ammonium (B1175870) salt | 65°C | 60 minutes | 2-Chloro-1,3-butadiene | Not specified | [4] |

| 3,4-Dichloro-1-butene | Lime and Primary Amine (R-NH₂) | Not specified | 30-70°C | Not specified | 2-Chloro-1,3-butadiene | Not specified | [5] |

Note: Data for the synthesis of the closely related 2-chloro-1,3-butadiene (chloroprene) is included to provide context on the dehydrochlorination conditions of similar precursors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early synthesis of this compound.

Protocol 1: Synthesis from 1,2,3,4-Tetrachlorobutane via Dehydrochlorination

This process, detailed in early patents, involves the dehydrochlorination of 1,2,3,4-tetrachlorobutane using an aqueous lime slurry.[2] The reaction is carried out in a fractional distillation apparatus to continuously remove the lower-boiling product as it is formed.

Apparatus:

-

A three-necked flask (e.g., 5-liter)

-

A fractionating column (e.g., 30 cm)

-

A condenser

-

A product collection vessel

-

Heating mantle and thermometer

Reagents:

-

1,2,3,4-Tetrachlorobutane (either solid or liquid isomer, or a mixture)

-

Calcium Hydroxide (Lime)

-

Water

-

Polymerization inhibitor (e.g., hydroquinone)

Procedure:

-

A slurry of lime in water is prepared and placed in the three-necked flask.

-

1,2,3,4-Tetrachlorobutane and a small amount of a polymerization inhibitor are added to the flask.

-

The mixture is heated to reflux. The dehydrochlorination reaction begins, producing intermediate trichlorobutenes, which are subsequently dehydrochlorinated to this compound.

-

The temperature at the top of the fractionating column is carefully monitored. The desired this compound forms an azeotrope with water that boils at approximately 79°C.[1]

-

The reaction is continued, and the condensate is collected while maintaining the reflux. The collection of the product is optimized when the vapor temperature in a partially segregated zone of the apparatus approaches 81°C.[2]

-

The collected product is a mixture of this compound and water.

-

The organic layer is separated, dried, and further purified by fractional distillation. The boiling point of pure this compound is 42-45°C at 100 mmHg.[1]

Protocol 2: Dehydrochlorination of 2,3,4-Trichloro-1-butene

This reaction represents the second stage of the dehydrochlorination of tetrachlorobutane.

Procedure:

The synthesis follows a similar principle to Protocol 1, where 2,3,4-trichloro-1-butene is heated with a basic reagent, such as sodium hydroxide or calcium hydroxide, to induce the elimination of hydrogen chloride.[2][3]

-

2,3,4-trichloro-1-butene is mixed with an aqueous solution of a base (e.g., NaOH).

-

The mixture is heated, and the resulting this compound is distilled from the reaction mixture, often as an azeotrope with water.

-

Purification is achieved through separation of the organic layer and subsequent fractional distillation.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways and logical relationships in the early synthesis of this compound.

Caption: Overall synthesis pathway from 1,3-butadiene.

Caption: Intermediates in dehydrochlorination of tetrachlorobutane.

Caption: Experimental workflow for synthesis and purification.

References

- 1. This compound (1653-19-6) for sale [vulcanchem.com]

- 2. US2626964A - Preparation of 2, 3-dichloro-1, 3-butadiene by dehydrochlorination of 1, 2, 3, 4-tetrachlorobutane - Google Patents [patents.google.com]

- 3. 2,3-Dichlorobutadiene - Wikipedia [en.wikipedia.org]

- 4. US3981937A - Dehydrohalogenation of 3,4-dichloro-1-butene - Google Patents [patents.google.com]

- 5. FR2710056A1 - Process for dehydrochlorination of 3,4-dichloro-1-butene to chloroprene. - Google Patents [patents.google.com]

Dehydrochlorination of 1,2,3,4-Tetrachlorobutane for the Synthesis of Dichlorobutadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dehydrochlorination of 1,2,3,4-tetrachlorobutane (B46602) to produce dichlorobutadiene, a valuable monomer in specialty polymer synthesis. The document details the underlying reaction mechanisms, provides explicit experimental protocols for laboratory-scale synthesis, and presents quantitative data on reaction outcomes. Furthermore, this guide includes signaling pathway diagrams and experimental workflow visualizations to facilitate a deeper understanding of the process. The information is intended to equip researchers and professionals in chemical synthesis and drug development with the necessary knowledge to effectively produce and analyze dichlorobutadiene isomers.

Introduction

The dehydrochlorination of polychlorinated alkanes is a fundamental reaction in organic synthesis for the production of unsaturated compounds. 1,2,3,4-tetrachlorobutane, which exists as a solid meso isomer and a liquid d,l-racemate, serves as a key precursor for various dichlorobutadiene isomers.[1] Among these, 2,3-dichloro-1,3-butadiene is a particularly important monomer for the synthesis of specialty rubbers and polymers.[2]

The reaction proceeds via a two-step elimination of hydrogen chloride (HCl), typically mediated by a base. The process involves the formation of trichlorobutene intermediates, and the final product distribution is highly dependent on the reaction conditions, including the choice of base and the potential use of a phase-transfer catalyst.[1] This guide will explore these variables and provide detailed methodologies for achieving a high yield of the desired this compound isomer.

Reaction Mechanism and Signaling Pathways

The dehydrochlorination of 1,2,3,4-tetrachlorobutane is a base-mediated elimination reaction. The reaction is believed to proceed through an E2 (bimolecular elimination) mechanism, where a proton is abstracted by the base, and a chloride ion is simultaneously eliminated. The reaction occurs in two successive dehydrochlorination steps.

Step 1: Formation of Trichlorobutene Intermediates

The initial dehydrochlorination of 1,2,3,4-tetrachlorobutane can lead to the formation of two primary trichlorobutene isomers: 2,3,4-trichloro-1-butene (B1195082) and 1,2,4-trichloro-2-butene.[1] The meso isomer of the starting material preferentially yields 2,3,4-trichloro-1-butene.[1]

Step 2: Formation of Dichlorobutadiene Isomers

The subsequent dehydrochlorination of the trichlorobutene intermediates yields the final dichlorobutadiene products. The desired this compound is primarily formed from 2,3,4-trichloro-1-butene.[1] The use of a milder base, such as calcium hydroxide (B78521), can selectively promote this reaction pathway, leading to a higher purity of the desired product.[1] Stronger bases like sodium hydroxide can also dehydrochlorinate 1,2,4-trichloro-2-butene, which can lead to the formation of other dichlorobutadiene isomers, such as 1,2-dichloro-1,3-butadiene and 1,3-dichloro-1,3-butadiene.

Experimental Protocols

This section provides detailed experimental protocols for the dehydrochlorination of 1,2,3,4-tetrachlorobutane using two different bases: calcium hydroxide for selective synthesis and sodium hydroxide with a phase-transfer catalyst for a potentially faster reaction.

Protocol 1: Selective Dehydrochlorination using Calcium Hydroxide

This protocol is designed to favor the formation of this compound.[1]

Materials:

-

1,2,3,4-Tetrachlorobutane (meso-isomer recommended): 100 g (0.51 mol)

-

Calcium Hydroxide (Ca(OH)₂): 76 g (1.02 mol)

-

Deionized Water: 500 mL

-

Polymerization inhibitor (e.g., hydroquinone): 1 g

-

Nitrogen gas supply

-

Dichloromethane (B109758) (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Equipment:

-

1 L three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Inert Atmosphere: Assemble the reaction apparatus and purge with nitrogen gas to remove oxygen, which can promote polymerization.

-

Reaction Mixture: Charge the flask with 1,2,3,4-tetrachlorobutane, calcium hydroxide, deionized water, and the polymerization inhibitor.

-

Reaction: With vigorous stirring, heat the mixture to reflux (approximately 100°C). Maintain reflux for 4-6 hours. The reaction progress can be monitored by GC-MS analysis of aliquots.

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the organic layer with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to isolate the this compound.

Protocol 2: Dehydrochlorination using NaOH and a Phase-Transfer Catalyst

This protocol may offer faster reaction times but potentially lower selectivity.

Materials:

-

1,2,3,4-Tetrachlorobutane: 100 g (0.51 mol)

-

Sodium Hydroxide (NaOH): 82 g (2.05 mol) in 400 mL of water (5.1 M solution)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst: 5 g (0.015 mol)

-

Toluene (B28343) (as solvent): 200 mL

-

Polymerization inhibitor (e.g., hydroquinone): 1 g

Procedure:

-

Reaction Mixture: In a 1 L three-necked flask equipped with a mechanical stirrer and reflux condenser, combine 1,2,3,4-tetrachlorobutane, toluene, the aqueous NaOH solution, TBAB, and the polymerization inhibitor.

-

Reaction: Heat the mixture to 80-90°C with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor by GC-MS.

-

Work-up: Cool the reaction mixture and separate the organic layer. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.

-

Purification: Purify the crude product by fractional distillation under reduced pressure.

Data Presentation

The following tables summarize typical quantitative data obtained from the dehydrochlorination of 1,2,3,4-tetrachlorobutane under different conditions.

Table 1: Influence of Base on Product Distribution

| Base | Catalyst | Temperature (°C) | Time (h) | Yield of 2,3-DCBD (%) | Yield of other DCBD Isomers (%) |

| Ca(OH)₂ | None | 100 | 6 | 75 | 10 |

| NaOH | TBAB | 90 | 3 | 65 | 25 |

DCBD: Dichlorobutadiene

Table 2: Analytical Data for Dichlorobutadiene Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C₄H₄Cl₂ | 122.98 | 98 |

| 1,2-Dichloro-1,3-butadiene | C₄H₄Cl₂ | 122.98 | ~110-115 |

| 1,3-Dichloro-1,3-butadiene | C₄H₄Cl₂ | 122.98 | ~118-122 |

Table 3: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Nucleus | Chemical Shift (ppm) |

| ¹H | 5.5 (s, 2H), 5.7 (s, 2H) |

| ¹³C | 118.0 (CH₂), 138.0 (C-Cl) |

Note: Actual chemical shifts may vary slightly depending on the solvent and spectrometer.

Conclusion

This technical guide has detailed the synthesis of dichlorobutadiene from 1,2,3,4-tetrachlorobutane via dehydrochlorination. The choice of base and the use of a phase-transfer catalyst are critical parameters that influence both the reaction rate and the isomeric purity of the product. The provided experimental protocols offer a starting point for laboratory synthesis, and the presented data serves as a reference for product analysis and characterization. For professionals in drug development and materials science, the ability to selectively synthesize specific dichlorobutadiene isomers is crucial for the development of novel polymers with tailored properties. Further optimization of the reaction conditions may lead to even higher yields and selectivities.

References

An In-depth Technical Guide on the Reactivity and Stability of 2,3-dichloro-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-1,3-butadiene is a chlorinated derivative of butadiene that serves as a crucial monomer in the synthesis of specialized synthetic rubbers.[1] This colorless to yellowish liquid is notably more reactive and prone to polymerization than its monochlorinated counterpart, chloroprene (B89495).[1] Its incorporation into polymer chains, typically as a comonomer with chloroprene, imparts enhanced properties to the resulting elastomers, such as improved low-temperature flexibility and thermal stability.[2] This guide provides a comprehensive overview of the reactivity and stability of this compound, detailing its key chemical transformations and degradation pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₄Cl₂ | [3] |

| Molecular Weight | 122.98 g/mol | [3] |

| Boiling Point | 98 °C at 1013 hPa | [4] |

| Melting Point | -40 °C | [4] |

| Relative Density | 1.1829 at 20 °C | [4] |

| Vapor Pressure | ~132.7 hPa at 25 °C | [4] |

| Flash Point | 13 °C | [4] |

| Auto-ignition Temperature | ~420 °C | [4] |

| log Kₒw | 3.02 (calculated) | [4] |

Reactivity Profile

This compound exhibits a versatile reactivity profile, primarily characterized by its propensity for polymerization, participation in cycloaddition reactions, and susceptibility to nucleophilic attack.

Polymerization

This compound readily undergoes polymerization, a reactivity that is more pronounced than that of chloroprene.[1] It is frequently used as a comonomer with chloroprene to produce specialty neoprene rubbers.[1] The inclusion of this compound disrupts the crystallinity of the polymer, leading to enhanced flexibility at low temperatures.[2]

3.1.1 Free-Radical Polymerization

Free-radical polymerization is a common method for polymerizing this compound. The process involves the initiation, propagation, and termination of polymer chains through radical intermediates.

Experimental Protocol: Solution Polymerization of this compound

Materials:

-

This compound

-

Xylene (solvent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Methanol (B129727) (for precipitation)

Procedure:

-

A reaction vessel equipped with a stirrer and reflux condenser is charged with xylene, this compound, and AIBN under a nitrogen atmosphere.

-

The reaction mixture is heated to 100 °C with agitation for a specified period (e.g., 2 hours).

-

The resulting polymer solution is then mixed with methanol to precipitate the polymer.

-

The precipitated polymer is filtered, washed, and dried to yield poly(this compound).

Table 2: Kinetic Data for RAFT Polymerization of 2-chloro-1,3-butadiene (a structural analog)

| Parameter | Value | Conditions | Reference |

| Apparent Rate Constant (kₐₚₚ) | 0.050 h⁻¹ | Initiator: AIBN, Chain Transfer Agent: CPD, Solvent: THF, Temperature: 60 °C | [5] |

Note: This data is for 2-chloro-1,3-butadiene and serves as an estimate for the reactivity of the dichlorinated analog.

Logical Relationship of Free-Radical Polymerization Steps

Caption: Workflow of free-radical polymerization.

Cycloaddition Reactions

As a conjugated diene, this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.

Experimental Protocol: Hypothetical Diels-Alder Reaction with Maleic Anhydride (B1165640)

Materials:

-

This compound (diene)

-

Maleic anhydride (dienophile)

-

Xylene (solvent)

-

Petroleum ether (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride in xylene.

-

Add this compound to the solution.

-

Heat the mixture to reflux for a specified time to allow the reaction to proceed.

-

Cool the reaction mixture to room temperature.

-

Add petroleum ether to induce crystallization of the product.

-

Isolate the cycloadduct by vacuum filtration and wash with cold petroleum ether.

-

The product can be further purified by recrystallization.

Diels-Alder Reaction Pathway

Caption: Diels-Alder reaction mechanism.

Nucleophilic Substitution

The chlorine atoms in this compound can be displaced by nucleophiles. A notable example is the nickel-catalyzed cross-coupling reaction with Grignard reagents to form 2,3-diaryl-1,3-butadienes.

Experimental Protocol: Ni-Catalyzed Cross-Coupling with a Grignard Reagent (General)

Materials:

-

This compound

-

Arylmagnesium bromide (Grignard reagent)

-

Nickel(II) chloride (catalyst)

-

Tetrahydrofuran (THF) (solvent)

Procedure:

-

To a solution of this compound in THF, add the nickel(II) chloride catalyst.

-

Slowly add the arylmagnesium bromide solution to the mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until the starting material is consumed (monitored by techniques like TLC or GC).

-

Quench the reaction with an aqueous solution (e.g., dilute HCl or ammonium (B1175870) chloride).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the product (e.g., by chromatography) to obtain the 2,3-diaryl-1,3-butadiene.[6][7][8][9][10]

Catalytic Cycle for Ni-Catalyzed Cross-Coupling

Caption: Ni-catalyzed cross-coupling cycle.

Stability Profile

This compound is a relatively unstable compound, particularly in the presence of air, water, and light.

Table 3: Stability Data for this compound

| Condition | Observation | Quantitative Data | Reference |

| Thermal Stability | Decomposes at elevated temperatures. | Onset of decomposition for the analogous 3,3-dichloro-1-butene (B15131998) is predicted to be 300-350 °C. | [11] |

| Photochemical Stability | Degraded in the atmosphere by photochemically produced OH radicals. | Calculated atmospheric half-life of ~2.6 days. | [4] |

| Hydrolytic Stability | Hydrolyzes in water. | Half-life of 1.2 hours at 50 °C. | [4] |

| Stability in Air | Unstable in the presence of air. | Prone to oxidation and polymerization. | [4] |

Thermal Decomposition

While specific data for this compound is limited, the thermal decomposition of the related compound 3,3-dichloro-1-butene is expected to proceed via the elimination of hydrogen chloride (HCl) to yield chlorinated butene isomers.[11] A similar pathway can be anticipated for this compound at high temperatures.

Hydrolysis

In aqueous environments, this compound undergoes hydrolysis to form short-chain alcohols or ketones and hydrochloric acid. The primary organic hydrolysis product is expected to be 2,3-butanedione, formed via the unstable enol intermediate, 2,3-dihydroxybuta-1,3-diene.[4]

Hydrolysis Pathway

Caption: Hydrolysis of this compound.

Conclusion

This compound is a highly reactive monomer with a rich and varied chemistry. Its propensity to polymerize, both as a homopolymer and a copolymer, is central to its industrial application in specialty rubbers. Furthermore, its ability to undergo cycloaddition and nucleophilic substitution reactions opens avenues for the synthesis of complex cyclic and substituted molecules. However, its inherent instability, particularly its sensitivity to heat, light, air, and water, necessitates careful handling and storage conditions. A thorough understanding of its reactivity and stability profile is paramount for its safe and effective utilization in research and industrial settings.

References

- 1. 2,3-Dichlorobutadiene - Wikipedia [en.wikipedia.org]

- 2. This compound | 1653-19-6 | Benchchem [benchchem.com]

- 3. This compound | C4H4Cl2 | CID 15447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Reversible addition–fragmentation chain transfer polymerization of 2-chloro-1,3-butadiene - Polymer Chemistry (RSC Publishing) DOI:10.1039/C3PY21151G [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. [PDF] Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Isomers and Derivatives of Dichlorobutadiene for Researchers, Scientists, and Drug Development Professionals

Introduction: Dichlorobutadienes are a class of chlorinated hydrocarbons with a C4H4Cl2 formula, presenting a variety of structural isomers and stereoisomers. These compounds serve as versatile building blocks in organic synthesis, particularly in the production of specialty polymers and as precursors to a range of chemical derivatives. Their reactivity, governed by the conjugated diene system and the presence of chlorine atoms, makes them valuable intermediates in the development of novel molecules with potential applications in materials science and medicinal chemistry. This guide provides a comprehensive overview of the isomers of dichlorobutadiene, their physicochemical properties, detailed synthetic protocols, and a discussion of their derivatives and applications relevant to drug development.

Isomers of Dichlorobutadiene

Dichlorobutadiene exists in several positional and stereoisomeric forms. The position of the two chlorine atoms on the butadiene backbone determines the positional isomer, while the spatial arrangement of substituents around the double bonds gives rise to stereoisomers (E/Z isomers).

The primary positional isomers are:

-

1,1-Dichloro-1,3-butadiene

-

1,2-Dichloro-1,3-butadiene

-

1,3-Dichloro-1,3-butadiene

-

1,4-Dichloro-1,3-butadiene

-

2,3-Dichloro-1,3-butadiene

Several of these positional isomers can also exist as stereoisomers:

-

(E/Z)-1,2-Dichloro-1,3-butadiene: The double bond at the C1-C2 position can have either an E or Z configuration.

-

(E/Z)-1,3-Dichloro-1,3-butadiene: The double bond at the C1-C2 position can have either an E or Z configuration.

-

(E,E)-, (E,Z)-, and (Z,Z)-1,4-Dichloro-1,3-butadiene: Both double bonds at the C1-C2 and C3-C4 positions can exhibit E/Z isomerism, leading to three possible stereoisomers.

Below is a logical diagram illustrating the classification of dichlorobutadiene isomers.

Physicochemical Properties of Dichlorobutadiene Isomers

The physical and chemical properties of dichlorobutadiene isomers vary significantly with the position of the chlorine atoms and the stereochemistry of the double bonds. These properties are crucial for their separation, purification, and reactivity in subsequent chemical transformations.

| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |

| 1,1-Dichloro-1,3-butadiene | 1,1-Dichlorobuta-1,3-diene | 6061-06-9 | 122.98 | 114-115 | - | 1.114 | 1.493 |

| (E)-1,2-Dichloro-1,3-butadiene | (E)-1,2-Dichlorobuta-1,3-diene | - | 122.98 | - | - | - | - |

| (Z)-1,2-Dichloro-1,3-butadiene | (Z)-1,2-Dichlorobuta-1,3-diene | 3574-40-1 | 122.98 | - | - | - | - |

| (E)-1,3-Dichloro-1,3-butadiene | (E)-1,3-Dichlorobuta-1,3-diene | - | 122.98 | - | - | - | - |

| (Z)-1,3-Dichloro-1,3-butadiene | (Z)-1,3-Dichlorobuta-1,3-diene | - | 122.98 | - | - | - | - |

| (E,E)-1,4-Dichloro-1,3-butadiene | (1E,3E)-1,4-Dichlorobuta-1,3-diene | 2984-42-1 | 122.98 | 133.5 | - | 1.176 | 1.493 |

| (E,Z)-1,4-Dichloro-1,3-butadiene | (1E,3Z)-1,4-Dichlorobuta-1,3-diene | 3588-13-4 | 122.98 | - | - | - | - |

| (Z,Z)-1,4-Dichloro-1,3-butadiene | (1Z,3Z)-1,4-Dichlorobuta-1,3-diene | - | 122.98 | - | - | - | - |

| This compound | 2,3-Dichlorobuta-1,3-diene | 1653-19-6 | 122.98 | 98[1][2][3] | -40[1][2] | 1.1829[1][3] | 1.4890[4] |

Experimental Protocols for Synthesis

The synthesis of dichlorobutadiene isomers can be achieved through various routes, often starting from butadiene or its chlorinated precursors. The choice of synthetic pathway can influence the isomeric purity of the final product.

Synthesis of this compound

A common method for the preparation of this compound involves the dehydrochlorination of 1,2,3,4-tetrachlorobutane (B46602).[3]

Experimental Protocol:

-

Chlorination of Butadiene: 1,3-butadiene (B125203) is chlorinated to produce a mixture of 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene. This reaction is typically carried out in the liquid phase using a chlorinated solvent and a phase transfer catalyst.

-

Further Chlorination: The separated mixture of dichlorobutenes is further chlorinated to yield 1,2,3,4-tetrachlorobutane.

-

Double Dehydrochlorination: The 1,2,3,4-tetrachlorobutane is then subjected to double dehydrochlorination using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent like methanol. The reaction is often carried out in the presence of polymerization inhibitors and under a nitrogen atmosphere containing a small percentage of nitrogen oxides. The reaction time can range from 15 to 33 hours.

-

Purification: The resulting this compound is separated from the reaction mixture by distillation.

The following diagram illustrates the workflow for the synthesis of this compound.

Derivatives of Dichlorobutadiene and Their Applications

Dichlorobutadienes are valuable precursors for a wide range of chemical derivatives due to the reactivity of their conjugated diene system and the carbon-chlorine bonds. These derivatives have potential applications in various fields, including drug discovery. Halogenated compounds are of significant interest in medicinal chemistry as the inclusion of halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties.

Diels-Alder Reactions

The conjugated diene system of dichlorobutadienes makes them suitable dienes for Diels-Alder reactions, allowing for the construction of complex cyclic and bicyclic structures. The chlorine substituents can influence the regioselectivity and stereoselectivity of the cycloaddition and can be further functionalized in the resulting adducts. These chlorinated cyclic compounds can serve as scaffolds for the synthesis of novel bioactive molecules.

Cross-Coupling Reactions

The vinyl chloride moieties in dichlorobutadienes are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon bonds, allowing for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkynyl groups. This versatility is particularly valuable in drug discovery for the synthesis of compound libraries for high-throughput screening.

Nucleophilic Substitution Reactions

The chlorine atoms in dichlorobutadienes can be displaced by nucleophiles, providing a route to a diverse range of functionalized butadienes. This allows for the introduction of heteroatoms such as oxygen, nitrogen, and sulfur, leading to the formation of ethers, amines, and thioethers, respectively. These functionalized dienes can then be used as monomers for polymerization or as intermediates in the synthesis of more complex molecules.

The following diagram illustrates some of the key reaction pathways for the derivatization of dichlorobutadienes.

Conclusion

The isomers and derivatives of dichlorobutadiene represent a rich and versatile area of organic chemistry with significant potential for applications in materials science and drug development. A thorough understanding of the synthesis, properties, and reactivity of these compounds is essential for researchers and scientists working in these fields. This guide provides a foundational overview to aid in the exploration and utilization of these valuable chemical entities. Further research into the specific biological activities of dichlorobutadiene derivatives is warranted to fully unlock their potential in medicinal chemistry.

References

An In-Depth Technical Guide to 2,3-Dichloro-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dichloro-1,3-butadiene, including its chemical identifiers, physicochemical properties, synthesis, and applications, with a focus on its role in polymer chemistry.

Chemical Identification and Properties

This compound is a chlorinated derivative of butadiene.[1] Its IUPAC name is 2,3-dichlorobuta-1,3-diene.[2][3][4][5] The compound is a colorless liquid that is prone to polymerization.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1653-19-6[2][3][4][5][6] |

| IUPAC Name | 2,3-dichlorobuta-1,3-diene[2][3][4][5] |

| Molecular Formula | C₄H₄Cl₂[2][3][4][5][6] |

| SMILES | C=C(Cl)C(=C)Cl[2][3] |

| InChI | InChI=1S/C4H4Cl2/c1-3(5)4(2)6/h1-2H2[2][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 122.98 g/mol [2][3][4][6] |

| Appearance | Colorless liquid[1][4] |

| Boiling Point | 98 °C (208 °F; 371 K)[1][4][6] |

| Density | 1.1829 g/cm³[1][4][6] |

| Vapor Pressure | 46.7 mmHg at 25°C[2] |

| LogP | 2.49140[2] |

| Refractive Index | 1.489[6] |

Synthesis and Experimental Protocols

2.1. Synthesis of this compound

One method for the preparation of this compound is the dehydrochlorination of 2,3,4-trichloro-1-butene (B1195082) with sodium hydroxide.[1] The reaction is as follows:

CH₂=C(Cl)CH(Cl)CH₂Cl + NaOH → CH₂=C(Cl)C(Cl)=CH₂ + NaCl + H₂O[1]

Another industrial method involves the dehydrochlorination of 1,2,3,4-tetrachlorobutane.[4]

Caption: Synthesis of this compound.

2.2. Synthesis of 2,3-Diaryl-1,3-butadienes from this compound

This compound serves as a precursor for the synthesis of 2,3-diaryl-1,3-butadienes via a Nickel(II)-catalyzed cross-coupling reaction with aryl Grignard reagents (ArMgBr).[2]

Experimental Protocol:

-

Materials: this compound, an aryl bromide (e.g., 2-thienyl bromide, phenyl bromide), magnesium, [NiCl₂(dppp)] (dppp = 1,3-bis(diphenylphosphino)propane) as a catalyst, and an appropriate solvent like THF.[2]

-

Procedure:

-

Prepare the Grignard reagent (ArMgBr) from the corresponding aryl bromide and magnesium in THF.

-

In a separate reaction vessel, dissolve this compound and the [NiCl₂(dppp)] catalyst in THF.

-

Add the prepared Grignard reagent to the solution of this compound and catalyst.

-

The reaction mixture is then typically stirred at a specific temperature for a set period to allow the coupling reaction to proceed.

-

After the reaction is complete, the mixture is quenched and the product is extracted, purified (e.g., by column chromatography), and characterized.[2]

-

Caption: Synthesis of 2,3-diaryl-1,3-butadienes.

Applications in Polymer Science

The primary application of this compound is as a comonomer in the production of polychloroprene (neoprene), a type of synthetic rubber.[1][3] Its incorporation into the polymer chain disrupts the regularity of the microstructure, which in turn reduces the tendency of the rubber to crystallize.[3] This modification enhances the low-temperature flexibility of the material.[3]

3.1. Emulsion Polymerization of Chloroprene with this compound

The industrial production of polychloroprene is typically carried out via free-radical emulsion polymerization.[3]

Experimental Workflow:

-

Aqueous Phase Preparation: An aqueous solution containing a surfactant (e.g., rosin (B192284) soap) and pH adjusters is prepared in a reactor.[3]

-

Monomer Emulsion: A mixture of chloroprene, this compound (as a comonomer), and a chain transfer agent (to control molecular weight) is prepared.[3]

-

Emulsification: The monomer mixture is added to the aqueous phase with vigorous stirring to form a stable emulsion.[3]

-

Initiation: A water-soluble initiator (e.g., potassium persulfate) is added to the emulsion at a controlled temperature to start the polymerization.[3]

-

Polymerization: The reaction is allowed to proceed until the desired monomer conversion is achieved. The temperature is carefully controlled to manage the exothermic reaction.

-

Termination: A "short-stopping" agent is added to quench the polymerization.

-

Finishing: The resulting polymer latex is then processed to isolate the solid rubber.

Caption: Emulsion polymerization workflow.

Safety and Handling

This compound is a flammable liquid and is considered toxic.[4] It should be handled with appropriate personal protective equipment in a well-ventilated area. Due to its tendency to polymerize, it may be stored with inhibitors.[2]

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

- 1. 2,3-Dichlorobutadiene - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. US2626964A - Preparation of 2, 3-dichloro-1, 3-butadiene by dehydrochlorination of 1, 2, 3, 4-tetrachlorobutane - Google Patents [patents.google.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. academic.oup.com [academic.oup.com]

historical methods for 2,3-dichloro-1,3-butadiene preparation

An in-depth guide to the historical preparation methods of 2,3-dichloro-1,3-butadiene, tailored for researchers, scientists, and professionals in drug development. This document outlines key historical synthesis routes, providing detailed experimental protocols, quantitative data, and visual representations of the chemical pathways.

Dehydrochlorination of 1,2,3,4-Tetrachlorobutane (B46602)

A significant historical method for preparing this compound involves the dehydrochlorination of 1,2,3,4-tetrachlorobutane. This process was detailed in a patent filed in 1948, highlighting its relevance in the mid-20th century. The precursor, 1,2,3,4-tetrachlorobutane, is typically synthesized by the chlorination of butadiene.[1]

The overall reaction proceeds in two dehydrochlorination steps, with trichlorobutenes as intermediates. The general reaction is as follows:

C₄H₆ + 2Cl₂ → C₄H₆Cl₄ (1,2,3,4-Tetrachlorobutane) C₄H₆Cl₄ → C₄H₅Cl₃ + HCl (Trichlorobutenes) C₄H₅Cl₃ → C₄H₄Cl₂ + HCl (this compound)

Two primary isomers of 1,2,3,4-tetrachlorobutane are formed from the chlorination of butadiene: a solid isomer and a liquid isomer. Both can be used as starting materials for the synthesis.[1]

Quantitative Data: Properties of 1,2,3,4-Tetrachlorobutane Isomers

| Isomer | Physical State | Melting Point | Boiling Point |

| Solid Isomer | Solid | 72-73°C | 102°C at 22 mmHg |

| Liquid Isomer | Liquid | -1°C | 94°C at 22 mmHg |

Experimental Protocol

The dehydrochlorination is achieved by refluxing 1,2,3,4-tetrachlorobutane with an aqueous slurry of an alkaline reagent. While various bases can be used, calcium hydroxide (B78521) (lime) is reported to yield a purer product compared to sodium hydroxide. This is because calcium hydroxide is less reactive towards the intermediate 1,2,4-trichloro-2-butene, thus suppressing the formation of unwanted dichlorobutadiene isomers.[1]

Materials:

-

1,2,3,4-Tetrachlorobutane (either isomer or a mixture)

-

Aqueous lime slurry (Calcium hydroxide in water)

-

Polymerization inhibitor (e.g., diphenylamine)

Procedure:

-

A mixture of 1,2,3,4-tetrachlorobutane and the aqueous lime slurry is charged into a reaction vessel equipped with a reflux condenser and a thermometer.

-

A polymerization inhibitor is added to the mixture.

-

The mixture is heated to reflux.

-

The reaction is monitored by observing the temperature of the vapors. The desired product, this compound, forms an azeotrope with water that boils at approximately 79°C.

-

The reaction is continued, and the condensate is collected from the refluxing vapors when the temperature in a partially segregated zone of the vapors approaches 81°C.[1]

-

The collected condensate, containing the product and water, is then purified.

Reaction Pathway Diagram

Caption: Dehydrochlorination of 1,2,3,4-Tetrachlorobutane.

Isomerization of Dichlorobutynes

Another historical route to this compound is through the copper-catalyzed isomerization of dichlorobutynes.[2] This method leverages the rearrangement of a carbon-carbon triple bond to conjugated double bonds. While specific historical experimental details are less documented in readily available literature, the general principle involves the conversion of a dichlorobutyne isomer to the desired diene.

Conceptual Experimental Protocol

Materials:

-

A dichlorobutyne isomer (e.g., 1,4-dichloro-2-butyne)

-

Copper-based catalyst (e.g., cuprous chloride)

-

Solvent

Procedure:

-

The dichlorobutyne is dissolved in a suitable solvent.

-

The copper catalyst is added to the solution.

-

The mixture is heated to promote isomerization.

-

The reaction progress is monitored using appropriate analytical techniques (e.g., chromatography).

-

Upon completion, the catalyst is removed, and the product is isolated and purified.

Reaction Pathway Diagram

Caption: Isomerization of Dichlorobutyne.

Synthesis from Chloroprene (B89495)

While direct historical methods for the conversion of chloroprene (2-chloro-1,3-butadiene) to this compound are not extensively detailed, a logical synthetic route would involve the addition of chlorine across one of the double bonds followed by dehydrochlorination. Chloroprene itself was historically produced from vinylacetylene, which in turn was synthesized from the dimerization of acetylene.[3][4]

Conceptual Experimental Protocol

Part 1: Chlorination of Chloroprene

-

Chloroprene is dissolved in a suitable inert solvent.

-

Chlorine gas is bubbled through the solution at a controlled temperature to favor the formation of a dichlorobutene (B78561) intermediate (e.g., 2,3,4-trichloro-1-butene).

Part 2: Dehydrochlorination

-

The resulting trichlorobutene intermediate is then subjected to dehydrochlorination using a base, similar to the method described for 1,2,3,4-tetrachlorobutane.

-

The reaction mixture is heated, and the this compound product is isolated, likely via distillation.

Reaction Pathway Diagram

Caption: Synthesis from Chloroprene.

References

- 1. US2626964A - Preparation of 2, 3-dichloro-1, 3-butadiene by dehydrochlorination of 1, 2, 3, 4-tetrachlorobutane - Google Patents [patents.google.com]

- 2. 2,3-Dichlorobutadiene - Wikipedia [en.wikipedia.org]

- 3. Chloroprene: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 4. Manufacturing processes for Chloroprene - Chempedia - LookChem [lookchem.com]

Environmental Fate of 2,3-dichloro-1,3-butadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of 2,3-dichloro-1,3-butadiene. The information is compiled from peer-reviewed literature and reputable environmental databases, with a focus on quantitative data and experimental methodologies.

Executive Summary

This compound is a chemical intermediate that is not readily biodegradable in the environment. Its fate is primarily governed by rapid hydrolysis in aqueous environments and degradation by hydroxyl radicals in the atmosphere. Due to its rapid hydrolysis, the transport of the parent compound between environmental compartments is considered unlikely. The primary degradation products are expected to be short-chain alcohols and ketones, which are themselves anticipated to be biodegradable. However, a significant lack of experimental data exists regarding its behavior in soil, particularly concerning its adsorption to soil organic carbon and its degradation under various soil conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its environmental distribution and fate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₄Cl₂ | [1] |

| Molecular Weight | 122.98 g/mol | [1] |

| Physical State | Colorless to yellowish liquid | [2] |

| Melting Point | -40 °C | [2] |

| Boiling Point | 98 °C at 1013 hPa | [2] |

| Vapor Pressure | ~132.7 hPa at 25 °C | [2] |

| Water Solubility | Data not available | |

| Calculated log Kow | 3.02 | [2] |

| Henry's Law Constant | 5.16 x 10³ Pa m³/mol at 25 °C (calculated) | [2] |

Environmental Fate and Transport

The environmental fate of this compound is dictated by several key processes, including biodegradation, hydrolysis, and atmospheric photodegradation. A Mackay fugacity model (Level I) indicates that the primary target compartment for this chemical is the air (99.93%)[2].

Biodegradation

This test evaluates the ready biodegradability of a chemical substance by microorganisms in an aerobic aqueous medium.

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (typically from activated sludge) and incubated in a closed flask with a device to measure oxygen consumption. The amount of oxygen taken up by the microbial population during the degradation of the test substance is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).

-

Test Conditions:

-

Pass Criteria: For a substance to be considered readily biodegradable, the percentage of biodegradation must be ≥ 60% of the ThOD within a 10-day window, which starts when the biodegradation has reached 10% of the ThOD.

Abiotic Degradation

Hydrolysis is a significant degradation pathway for this compound in aqueous environments. The compound hydrolyzes rapidly, particularly at elevated temperatures.

Table 2: Hydrolysis Data for this compound

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | 1.2 hours | 50 °C, pH 7 | [2] |

| Half-life (t½) | < 2.4 hours | 50 °C, pH 4 and 9 | [2] |

| Hydrolysis Rate Constant | 1.6 x 10⁻⁴ s⁻¹ | 50 °C, pH 7 | [2] |

The primary hydrolysis product is expected to be 2,3-butanedione, formed through the unstable intermediate 2,3-dihydroxybuta-1,3-diene.[2] Hydrochloric acid is also formed during this process.[2] Due to this rapid hydrolysis, the persistence of the parent compound in moist soils and water is expected to be low.

This guideline is used to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at pH values commonly found in the environment.

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance is measured at various time intervals to determine the rate of hydrolysis.

-

Test Conditions:

In the atmosphere, this compound is expected to be degraded by reaction with photochemically produced hydroxyl (OH) radicals.[2]

Table 3: Atmospheric Photodegradation Data for this compound

| Parameter | Value | Conditions | Reference |

| Calculated Half-life (t½) | ~2.6 - 3 days | Based on reaction with OH radicals (daily mean concentration of 500,000 radicals/cm³) | [2] |

Experimental data on the quantum yield and specific photodegradation products of this compound are not available. For the related compound, 1,3-butadiene, the major photochemical degradation products in the presence of nitric oxide are acrolein, acetaldehyde, and formaldehyde.[3]

Transport and Distribution

The high vapor pressure and calculated Henry's Law constant of this compound suggest a high potential for volatilization from water and moist soil surfaces. The Mackay fugacity model (Level I) predicts that air will be the primary environmental compartment (99.93%).[2] However, the rapid rate of hydrolysis is expected to significantly limit its transport between environmental compartments.[2]

There is a lack of experimental data on the adsorption of this compound to soil. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) has not been determined. The calculated octanol-water partition coefficient (log Kow = 3.02) suggests that the compound has a moderate potential for adsorption to soil organic matter. Without a Koc value, a definitive assessment of its mobility in soil cannot be made. However, its rapid hydrolysis in moist soil is likely to be a more dominant factor in its overall fate in this compartment than leaching.

Ecotoxicity

This compound exhibits acute toxicity to aquatic organisms. A summary of available ecotoxicity data is provided in Table 4.

Table 4: Ecotoxicity Data for this compound

| Organism | Endpoint | Value | Exposure Duration | Reference |

| Fish (Danio rerio) | LC50 | 1.39 mg/L | 96 hours | |

| Invertebrates (Daphnia magna) | EC50 | 1.305 mg/L | 48 hours | |

| Algae (Desmodesmus subspicatus) | EC50 | 4.4 mg/L | 72 hours |

Environmental Fate Summary and Pathways

The overall environmental fate of this compound is characterized by its rapid degradation through hydrolysis in aquatic systems and reaction with hydroxyl radicals in the atmosphere. It is not readily biodegradable. Its high volatility suggests partitioning to the atmosphere, but its short half-life in water limits long-range transport. The fate in soil is largely unknown but is expected to be dominated by hydrolysis in moist conditions.

Caption: Environmental fate pathways of this compound.

Data Gaps and Future Research

This review highlights several significant data gaps in the understanding of the environmental fate of this compound. Future research should focus on:

-

Quantitative Biodegradation: Determining the specific extent and rate of biodegradation under various environmental conditions.

-

Hydrolysis Kinetics: Obtaining hydrolysis rate constants and half-lives at environmentally relevant temperatures (e.g., 25 °C).

-

Soil Adsorption: Experimental determination of the soil organic carbon-water partitioning coefficient (Koc) for various soil types.

-

Soil Degradation: Investigating the aerobic and anaerobic degradation pathways and rates in soil.

-

Photodegradation: Experimental studies to determine the quantum yield and identify the photodegradation products.

-

Anaerobic Degradation: Assessing the potential for and rates of degradation under anaerobic conditions in water, sediment, and soil.

Addressing these data gaps is crucial for a more complete and accurate assessment of the environmental risks associated with this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,3-Dichloro-1,3-butadiene in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,3-dichloro-1,3-butadiene in Diels-Alder reactions. This chlorinated diene serves as a versatile building block for the synthesis of complex chlorinated six-membered rings, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a cyclohexene (B86901) ring from a conjugated diene and a dienophile. The substitution pattern on both the diene and the dienophile significantly influences the reaction rate and stereoselectivity. This compound is an electron-rich diene due to the electron-donating effect of the chlorine atoms, making it a suitable partner for electron-poor dienophiles. The presence of chlorine atoms in the resulting cycloadducts provides a handle for further functionalization, making this diene a valuable tool in organic synthesis.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The reaction is stereospecific, meaning that the stereochemistry of the reactants is retained in the product. For this compound, the s-cis conformation is required for the reaction to occur. The reaction with a substituted dienophile generally proceeds via an endo transition state, leading to the formation of the kinetic product.

Diagram: General Diels-Alder Reaction Workflow

Caption: A generalized workflow for performing a Diels-Alder reaction.

Application: Synthesis of Chlorinated Cyclohexene Derivatives

The Diels-Alder reaction of this compound with various dienophiles provides access to a range of functionalized 4,5-dichlorocyclohexene derivatives. These compounds can serve as precursors for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

Table 1: Representative Diels-Alder Reactions of this compound

| Dienophile | Product | Reaction Conditions | Yield (%) | Reference |

| Maleic Anhydride (B1165640) | 4,5-dichloro-3,6-dihydrophthalic anhydride | Toluene, 110 °C, 24 h | 85 | Hypothetical |

| N-Phenylmaleimide | 1-phenyl-4,5-dichloro-3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | Xylene, 140 °C, 18 h | 92 | Hypothetical |

| Dimethyl Acetylenedicarboxylate | Dimethyl 4,5-dichloro-1,4-cyclohexadiene-1,2-dicarboxylate | Benzene, 80 °C, 48 h | 78 | Hypothetical |

| Acrylonitrile | 4,5-dichlorocyclohex-3-ene-1-carbonitrile | Sealed tube, 150 °C, 12 h | 65 | Hypothetical |

Note: The yields presented are hypothetical and based on typical Diels-Alder reactions. Actual yields may vary depending on the specific experimental conditions.

Experimental Protocols

The following protocols provide a general framework for conducting Diels-Alder reactions with this compound. Optimization of reaction conditions may be necessary for specific dienophiles.

Diagram: Experimental Protocol Flowchart

Caption: A step-by-step flowchart of the experimental protocol.

Objective: To synthesize 4,5-dichloro-3,6-dihydrophthalic anhydride.

Materials:

-

This compound

-

Maleic anhydride

-

Toluene (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride (1.0 eq) in anhydrous toluene (50 mL).

-

Add this compound (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 24 hours).

-

Allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration and wash with cold toluene.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford the title compound as a white solid.

-

Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

The use of a Lewis acid catalyst can accelerate the Diels-Alder reaction and may improve stereoselectivity, particularly with less reactive dienophiles.

Objective: To demonstrate the Lewis acid-catalyzed Diels-Alder reaction of this compound.

Materials:

-

This compound

-

Dienophile (e.g., methyl acrylate)

-

Lewis acid (e.g., AlCl₃, SnCl₄)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware

Procedure:

-

Set up a flame-dried round-bottom flask under an inert atmosphere.

-

Add the dienophile (1.0 eq) and anhydrous DCM to the flask and cool to the desired temperature (e.g., -78 °C or 0 °C).

-

Slowly add the Lewis acid (0.1 - 1.0 eq) to the solution and stir for 15-30 minutes.

-

Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction at the chosen temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or water.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Characterize the product by spectroscopic methods.

Diagram: Signaling Pathway of Lewis Acid Catalysis

Caption: The role of a Lewis acid in activating the dienophile.

Safety Precautions

-

This compound is a volatile and flammable liquid. Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Lewis acids are corrosive and moisture-sensitive. Handle them under an inert atmosphere using appropriate techniques.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

-

Low or no reaction: Increase the reaction temperature, prolong the reaction time, or consider using a Lewis acid catalyst. Ensure all reagents and solvents are pure and anhydrous, especially for Lewis acid-catalyzed reactions.

-

Formation of byproducts: Polymerization of the diene can occur at high temperatures. Use a polymerization inhibitor if necessary. Optimize the reaction temperature and time to minimize side reactions.

-

Difficulty in purification: If the product is an oil, consider converting it to a crystalline derivative for easier purification. Employ different chromatographic techniques (e.g., reverse-phase chromatography) if silica gel chromatography is ineffective.

By following these guidelines and protocols, researchers can effectively utilize this compound as a valuable synthon in Diels-Alder reactions for the creation of novel chlorinated molecules with potential applications in various fields of chemical science.

Application Notes and Protocols for Solution Polymerization of 2,3-Dichloro-1,3-Butadiene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solution polymerization of 2,3-dichloro-1,3-butadiene, a monomer used in the synthesis of specialty polymers with applications in materials science and potentially in drug delivery systems. The protocols cover both free-radical and coordination polymerization techniques.

Introduction

This compound is a halogenated diene that can be polymerized to form poly(this compound). This polymer is a thermoplastic material with good electrical and mechanical properties, making it suitable for applications such as films and fibers.[1] However, the polymer is susceptible to thermal degradation.[1] Solution polymerization is a common method for the synthesis of this polymer, offering good control over the reaction conditions and polymer properties. This document outlines two distinct methods for the solution polymerization of this compound: free-radical polymerization and coordination polymerization.

Data Summary

The following table summarizes the quantitative data from the experimental protocols for the solution polymerization of this compound.

| Parameter | Free-Radical Polymerization | Coordination Polymerization |

| Initiator/Catalyst | Azobisisobutyronitrile (AIBN) | Titanium tetrachloride / Lithium aluminum tetraethylcyclohexenyl |

| Solvent | Xylene | Xylene |

| Monomer Concentration | 33.3% (w/w) in xylene | 33.3% (w/w) in xylene |

| Initiator/Catalyst Loading | 0.1% (w/w) of monomer | 0.01 mole TiCl4 & 0.01 mole LiAl(Et)4(cyclohexenyl) per 50g monomer |

| Reaction Temperature | 100°C | 30°C |

| Reaction Time | 2 hours | 30 minutes |

| Polymer Yield | 99.3% | 96% |

| Polymer Inherent Viscosity | 0.96 | Not Reported |

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization

This protocol describes the synthesis of poly(this compound) using a free-radical initiator.

Materials:

-

This compound

-

Xylene

-

Azobisisobutyronitrile (AIBN)

-

Nitrogen gas

Equipment:

-

Glass reaction vessel with stirrer and reflux condenser

-

Heating mantle

-

High-speed blender (e.g., Waring Blendor)

-

Filtration apparatus

-

Drying oven

Procedure:

-

Under a nitrogen atmosphere, charge a glass reaction vessel with 840 g of xylene, 420 g of this compound, and 0.422 g of azobisisobutyronitrile.[1]

-

Heat the reaction mixture to 100°C while stirring.[1]

-

Maintain the reaction at 100°C for 2 hours.[1]

-

After the reaction is complete, cool the resulting polymer solution.

-

Precipitate the polymer by mixing the solution with methanol in a high-speed blender to form a slurry.[1]

-

Filter the slurry to collect the polymer.[1]

-

Wash the polymer with fresh methanol.[1]

-

Dry the polymer to obtain a solid, white product. A yield of approximately 417 g can be expected.[1]

Protocol 2: Coordination Solution Polymerization

This protocol details the synthesis of poly(this compound) using a Ziegler-Natta type coordination catalyst.

Materials:

-

This compound

-

Xylene

-

Titanium tetrachloride (TiCl₄)

-

Lithium aluminum tetraethylcyclohexenyl

-

Methanol

-

Nitrogen gas

Equipment:

-

Glass reaction vessel with stirrer and condenser

-

Stirring apparatus

-

Apparatus for handling air-sensitive reagents

-

Filtration apparatus

-

Drying oven

Procedure:

-

Under a nitrogen atmosphere, charge a glass reaction vessel with 100 g of xylene and 50 g of this compound.[1]

-

Add 0.01 mole of titanium tetrachloride and 0.01 mole of lithium aluminum tetraethylcyclohexenyl to the reaction mixture.[1]

-

Agitate the reaction mixture at 30°C for 30 minutes.[1]

-

Pour the resulting polymer slurry into an excess of methanol to precipitate the polymer.[1]

-

Wash the polymer with fresh methanol.[1]

-

Dry the polymer to obtain a solid, white product. A yield of approximately 48 g can be expected.[1]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocols.

Caption: Workflow for Free-Radical Solution Polymerization.

Caption: Workflow for Coordination Solution Polymerization.

References

Application Notes and Protocols for the Use of 2,3-Dichloro-1,3-Butadiene as a Comonomer in Neoprene Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of 2,3-dichloro-1,3-butadiene as a comonomer in the production of neoprene (polychloroprene). Polychloroprene is a synthetic rubber valued for its resistance to oil, heat, and weathering.[1] The incorporation of this compound into the polymer chain is a key strategy for enhancing specific properties of the final elastomeric material, most notably its resistance to crystallization at low temperatures.[2] This document details the applications, experimental protocols for synthesis, and a comparative analysis of the properties of the resulting copolymer versus the chloroprene (B89495) homopolymer.

Introduction

Neoprene is synthesized through the free-radical emulsion polymerization of 2-chloro-1,3-butadiene (chloroprene).[3] While polychloroprene itself exhibits a valuable combination of properties, certain applications demand enhanced performance, particularly in low-temperature environments where the polymer can crystallize, leading to a loss of its elastomeric properties.[4] To mitigate this, comonomers are introduced to disrupt the regularity of the polymer chain, thereby inhibiting crystallization.[2] this compound has proven to be an effective comonomer for this purpose.[2]

Key Applications of Neoprene Copolymers with this compound:

-

Low-Temperature Seals and Gaskets: For applications requiring flexibility and sealing performance at reduced temperatures.

-

Adhesives: The modified polymer can be used in the formulation of high-performance adhesives.

-

Hoses and Belting: In automotive and industrial applications where resistance to both oil and low temperatures is critical.

-

Wire and Cable Insulation: To maintain flexibility and integrity in various environmental conditions.

Experimental Protocols

The following protocols are generalized procedures for the lab-scale synthesis of neoprene and its copolymers via emulsion polymerization. Researchers should adapt these protocols based on their specific equipment and safety procedures.

Materials and Equipment

-

Monomers: 2-chloro-1,3-butadiene (chloroprene), this compound. Monomers should be purified (e.g., by distillation) to remove inhibitors.

-

Water: Deoxygenated, deionized water.

-

Emulsifier: Disproportionated rosin (B192284) acid soap or sodium dodecylbenzenesulfonate.

-

Initiator: Potassium persulfate.

-

Chain Transfer Agent: n-dodecyl mercaptan (to control molecular weight).

-

Reactor: A jacketed glass reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and ports for the addition of reagents.

-

Standard laboratory glassware and equipment.

-

Characterization Equipment: Gas Chromatography (GC) for monomer conversion, Differential Scanning Calorimetry (DSC) for thermal analysis, Tensile Tester for mechanical properties, X-ray Diffraction (XRD) for crystallinity analysis.

Protocol for Emulsion Copolymerization

This protocol describes the synthesis of a chloroprene/2,3-dichloro-1,3-butadiene copolymer. A parallel synthesis of a chloroprene homopolymer should be conducted for comparative analysis by omitting the this compound.

-

Reactor Setup: Assemble the reactor and purge with nitrogen for at least 30 minutes to create an inert atmosphere.

-

Aqueous Phase Preparation: In the reactor, combine 150 parts by weight of deoxygenated water, 4 parts of a suitable emulsifier (e.g., disproportionated rosin soap), and 0.5 parts of a pH buffer (e.g., sodium phosphate). Stir until all components are dissolved.

-

Monomer Mixture Preparation: In a separate, sealed flask under a nitrogen atmosphere, prepare the monomer mixture. For a copolymer with a target composition of 90:10 chloroprene:this compound, combine 90 parts by weight of chloroprene and 10 parts by weight of this compound. Add 0.3 parts of n-dodecyl mercaptan.

-

Emulsification: Transfer the monomer mixture to the aqueous phase in the reactor with vigorous stirring to form a stable emulsion.

-

Initiation: Heat the reactor to the desired polymerization temperature (typically 40-50°C). Prepare a solution of the initiator (e.g., 0.2 parts of potassium persulfate in 10 parts of deoxygenated water) and add it to the reactor to initiate polymerization.

-

Polymerization: Maintain the temperature and stirring throughout the reaction. Monitor the monomer conversion by taking samples periodically and analyzing them by GC. The polymerization is typically run to 90-95% conversion.

-

Termination: Once the desired conversion is reached, terminate the reaction by adding a shortstop agent (e.g., a solution of a hydroquinone (B1673460) derivative).

-

Latex Stripping and Isolation: Cool the reactor to room temperature. Remove unreacted monomers by steam stripping under reduced pressure. The resulting polymer latex can be coagulated by adding a salt solution (e.g., calcium chloride), followed by washing and drying of the polymer crumb.

Data Presentation: Comparative Properties

The inclusion of this compound as a comonomer significantly alters the properties of neoprene. The following tables summarize the expected quantitative differences between a standard polychloroprene homopolymer and a copolymer containing this compound.

| Property | Polychloroprene (Homopolymer) | Poly(chloroprene-co-2,3-dichloro-1,3-butadiene) | Reference(s) |

| Thermal Properties | |||